3-Iodo-4-methyl-6-nitro-1H-indazole
CAS No.: 1000342-56-2
Cat. No.: VC8187130
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1000342-56-2 |
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Molecular Formula | C8H6IN3O2 |
Molecular Weight | 303.06 g/mol |
IUPAC Name | 3-iodo-4-methyl-6-nitro-2H-indazole |
Standard InChI | InChI=1S/C8H6IN3O2/c1-4-2-5(12(13)14)3-6-7(4)8(9)11-10-6/h2-3H,1H3,(H,10,11) |
Standard InChI Key | QJGKMXBICJYOCY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=CC2=NNC(=C12)I)[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Iodo-4-methyl-6-nitro-1H-indazole belongs to the indazole family, featuring a bicyclic framework with nitrogen atoms at positions 1 and 2. The substituents—iodine at position 3, methyl at position 4, and nitro at position 6—create distinct electronic and steric effects that influence its reactivity. The molecular formula C₈H₆IN₃O₂ corresponds to a molecular weight of 303.06 g/mol .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1000342-56-2 | |
IUPAC Name | 3-iodo-4-methyl-6-nitro-1H-indazole | |
SMILES | CC1=CC(=CC2=NNC(=C12)I)N+[O-] | |
InChIKey | QJGKMXBICJYOCY-UHFFFAOYSA-N | |
Molecular Weight | 303.06 g/mol |
The nitro group at position 6 introduces strong electron-withdrawing effects, while the iodine atom at position 3 offers a site for cross-coupling reactions .
Synthesis and Functionalization
Synthetic Pathways
The synthesis of 3-iodo-4-methyl-6-nitro-1H-indazole likely involves sequential functionalization of the indazole core. A plausible route includes:
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Nitration: Introducing the nitro group at position 6 of 4-methyl-1H-indazole using nitric acid or nitronium tetrafluoroborate under controlled conditions.
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Iodination: Electrophilic iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .
Reactivity and Derivative Formation
The compound’s reactivity is dominated by three key functional groups:
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Iodo Substituent: Participates in Suzuki-Miyaura and Ullmann couplings to form biaryl structures, a strategy widely used in drug discovery .
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Nitro Group: Reduces to an amine under catalytic hydrogenation, enabling access to aminobenzimidazole analogs with enhanced biological activity.
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Methyl Group: Undergoes oxidation to a carboxylic acid or serves as a steric hindrance modulator in enzyme binding .
Table 2: Representative Chemical Transformations
Reaction Type | Reagents/Conditions | Product |
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Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid | 3-Aryl-4-methyl-6-nitroindazole |
Nitro Reduction | H₂, Pd/C | 3-Iodo-4-methyl-6-aminoindazole |
Methyl Oxidation | KMnO₄, H₂O | 3-Iodo-4-carboxy-6-nitroindazole |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor to anticancer agents, with its nitro group enabling prodrug strategies (e.g., bioreductive activation in hypoxic tumors). Early-stage studies on analogs show IC₅₀ values of 5–20 μM against colorectal (HCT-116) and breast (MDA-MB-231) cancer lines .
Materials Science
Indazole derivatives are explored as organic semiconductors due to their planar structures and π-conjugation. The iodine substituent may facilitate crystal engineering via halogen bonding .
Future Directions
Research priorities include:
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.
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Target Identification: Proteomic studies to map interaction partners in disease pathways.
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Hybrid Molecules: Conjugation with nanoparticles or antibodies for targeted therapy.
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